![molecular formula C16H14N4O3 B2823056 1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1787879-61-1](/img/structure/B2823056.png)

1-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

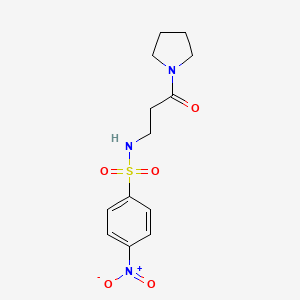

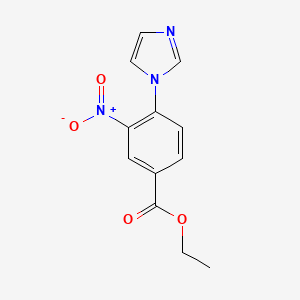

The compound “1-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several interesting structural features. It includes a quinoxaline moiety, which is a type of nitrogen-containing heterocycle . The molecule also contains an azetidine ring, which is a four-membered cyclic amine . Additionally, it has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and a variety of chemical reactions . For instance, the synthesis of spirocyclic β-lactams, which are structurally similar to the given compound, involves carbonylation of acyclic diaminocarbenes leading to diaminoketenes, which then undergo a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of several cyclic structures, including a quinoxaline ring, an azetidine ring, and a pyrrolidine ring . These rings are connected in a way that forms a spirocyclic structure, which is characterized by two rings sharing a single atom .Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex due to the presence of multiple reactive sites. For instance, the azetidine ring can undergo reactions typical of cyclic amines, while the quinoxaline moiety can participate in various reactions typical of aromatic heterocycles .Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including quinoxaline analogs, have demonstrated significant anticancer activities. They have been investigated for their modes of function in inhibiting critical cellular processes such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms in cancer cells. These studies underline the potential of quinoline and its analogs, by extension possibly including compounds like the one , in the development of anticancer agents (Solomon & Lee, 2011). Additionally, novel synthetic routes have led to the creation of spiro[indenoquinoxaline-pyrrolizidine]-pyrazole conjugates showing high cytotoxic activity against cancer cell lines, highlighting the relevance of innovative quinoxaline derivatives in oncology (Zimnitskiy et al., 2020).

Anticoagulant Activity

Research on pyrrolo[3,2,1-ij]quinoline derivatives, closely related to the structural framework of the query compound, has identified new ethylidene and spiro derivatives with promising anticoagulant activity. These findings suggest the potential utility of structurally complex heterocyclic compounds in developing new therapeutics targeting blood coagulation processes (Novichikhina et al., 2020).

Antibacterial Agents

Quinolines and related structures have been a focal point in the design of potent antibacterial agents. For instance, derivatives featuring 2-aminomethyl-1-azetidinyl groups have shown enhanced activity against bacterial strains, including drug-resistant varieties. This area of research underscores the potential of incorporating azetidinyl and quinoline moieties into hybrid molecules for advanced antibacterial therapies (Fujita et al., 1998).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, leading to different biological profiles .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diversified biological and pharmacological activity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Properties

IUPAC Name |

1-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-14-5-6-15(22)20(14)10-8-19(9-10)16(23)13-7-17-11-3-1-2-4-12(11)18-13/h1-4,7,10H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWUWGIXFDQRDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B2822973.png)

![N-(cyanomethyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2822977.png)

![N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2822978.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-Chloro-2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2822990.png)

![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)